An In-depth Technical Guide to 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one: Synthesis, Properties, and Therapeutic Potential
Abstract
The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects[1][2][3]. This guide provides a comprehensive technical overview of a specific derivative, 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one. We will delve into its chemical architecture, propose a detailed synthetic pathway based on established methodologies for related isomers, and explore its physicochemical properties. Furthermore, we will contextualize its potential therapeutic applications by examining the known biological activities of the broader pyridazinone class, particularly as enzyme inhibitors. This document is intended for researchers and professionals in drug discovery and development, offering foundational knowledge and practical insights into this promising chemical entity.
Molecular Structure and Physicochemical Profile
The core of 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one is a bicyclic heteroaromatic system where a pyridine ring is fused to a pyridazine ring. The defining features of this specific molecule are a chlorine atom at position 8 and a carbonyl group at position 5, with a protonated nitrogen at position 6, giving it the characteristics of a pyridazinone.
Chemical Structure
Below is the two-dimensional representation of the 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one structure, generated using the DOT language.
Caption: 2D structure of 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 17257-97-5 (Isomer) | ChemScene[4] |
| Molecular Formula | C₆H₃ClN₄O | ChemScene[4] |
| Molecular Weight | 182.57 g/mol | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 71.53 Ų | ChemScene[4] |
| LogP (Octanol/Water Partition Coeff.) | 0.3665 | ChemScene[4] |
| Hydrogen Bond Acceptors | 4 | ChemScene[4] |
| Hydrogen Bond Donors | 1 | ChemScene[4] |
| Rotatable Bonds | 0 | ChemScene[4] |
These values suggest the molecule has good oral bioavailability potential, adhering to general guidelines like Lipinski's Rule of Five.
Synthesis Pathway and Experimental Protocol
A definitive synthesis for 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one is not explicitly published. However, a robust and logical pathway can be constructed based on the well-documented synthesis of its isomer, 5-Chloropyrido(2,3-d)pyridazin-8(7H)-one[5]. The proposed multi-step synthesis starts from commercially available 2,3-Pyridine Dicarboxylic Acid.
Synthetic Workflow Overview
The synthesis involves four key transformations:
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Dehydration/Anhydride Formation: Cyclization of the dicarboxylic acid to form a furo[3,4-b]pyridine-5,7-dione intermediate.
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Ring Opening & Cyclization with Hydrazine: Reaction with hydrazine hydrate to form the pyridazinedione ring system.
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Chlorination: Introduction of chlorine atoms onto the pyridazine ring using a standard chlorinating agent.
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Selective Hydrolysis/Oxidation: Conversion of one of the chloro groups to a carbonyl group to yield the final product.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a related isomer and represents a viable method for obtaining the target compound[5].
Step 1: Synthesis of Furo[3,4-b]pyridine-5,7-dione (1)
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Rationale: Acetic anhydride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the adjacent carboxylic acid groups to form a stable five-membered anhydride ring.
-
Procedure:
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Suspend 2,3-Pyridine Dicarboxylic Acid (1 eq.) in acetic anhydride (5-10 vol.).
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Heat the mixture to reflux (approx. 140°C) for 2-3 hours until a clear solution is formed.
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Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.
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The product will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.
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Step 2: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (2)
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Rationale: Hydrazine hydrate acts as a dinucleophile, attacking the electrophilic carbonyl carbons of the anhydride. This opens the ring, and subsequent intramolecular cyclization and dehydration yield the stable six-membered pyridazinedione ring.
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Procedure:
-
Dissolve Furo[3,4-b]pyridine-5,7-dione (1) (1 eq.) in glacial acetic acid (10-15 vol.).
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Add hydrazine hydrate (1.1 eq.) dropwise while maintaining the temperature below 30°C.
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Heat the mixture to reflux for 4-6 hours.
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Cool the reaction to room temperature. The product will precipitate.
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Collect the solid by filtration, wash with water and then ethanol, and dry.
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Step 3: Synthesis of 5,8-dichloropyrido[2,3-d]pyridazine (3)
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Rationale: Phosphorus oxychloride (POCl₃) is a standard reagent for converting lactam (amide) carbonyls into chloro groups. Pyridine is often added as a base to neutralize the HCl byproduct.
-
Procedure:
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Carefully add 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (2) (1 eq.) to an excess of phosphorus oxychloride (5-10 eq.).
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Add a catalytic amount of pyridine (0.1 eq.).
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Heat the mixture to reflux for 8-12 hours.
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Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.
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Filter the solid, wash thoroughly with water, and dry.
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Step 4: Synthesis of 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one (Target Compound)
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Rationale: Selective hydrolysis of the dichloro intermediate is key. The chlorine at the 5-position is generally more susceptible to nucleophilic attack than the one at the 8-position in this scaffold. Mild acidic conditions can facilitate the conversion of one chloro group to a carbonyl, yielding the desired pyridazinone.
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Procedure:
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Suspend 5,8-dichloropyrido[2,3-d]pyridazine (3) (1 eq.) in dilute hydrochloric acid (e.g., 1-2% HCl in water).
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Heat the mixture gently (e.g., 50-70°C) and monitor the reaction by TLC.
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Upon completion, cool the mixture. The product should precipitate.
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Collect the solid by filtration, wash with water to remove residual acid, and recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to obtain the pure product[5].
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Spectral Characterization Insights
While the exact spectra for 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one are not available, data from the closely related 5-Chloropyrido(2,3-d)pyridazin-8(7H)-one provides a strong basis for prediction[5].
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the three protons on the pyridine ring and one exchangeable proton for the N-H of the pyridazinone ring. Key signals would include a singlet for the N-H proton (δ ~13 ppm) and three aromatic signals in the δ 8.0-9.5 ppm range, with coupling patterns corresponding to the pyridine ring protons[5].
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¹³C NMR (DMSO-d₆, 300 MHz): The spectrum should display seven distinct carbon signals. A key downfield signal (δ ~155-160 ppm) would correspond to the C=O of the pyridazinone ring. Other signals would account for the five carbons of the pyridine ring and the remaining two carbons of the pyridazine ring[5].
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FTIR (KBr, cm⁻¹): Characteristic peaks would include a strong N-H stretching vibration around 3150-3200 cm⁻¹, a sharp C=O stretch for the lactam at approximately 1700 cm⁻¹, and C-Cl stretching in the 800-900 cm⁻¹ region[5].
Potential Biological Activity and Therapeutic Applications
The pyridazine and pyridazinone cores are prevalent in a multitude of biologically active compounds, demonstrating a wide therapeutic window[6][7]. Derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities[2][3].
Mechanism of Action: Enzyme Inhibition
A significant body of research points to pyridazinone derivatives acting as potent enzyme inhibitors. This is a primary avenue through which they exert their therapeutic effects.
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Cyclooxygenase (COX) Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. A recent study detailed the design of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual COX-1/COX-2 inhibitors, demonstrating potent in vivo anti-inflammatory activity[8]. The 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one scaffold shares structural similarities with these inhibitors, suggesting it could also modulate the activity of COX enzymes.
Caption: Potential inhibition of the COX pathway by the title compound.
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Other Enzyme Targets: This class of compounds has also been identified as selective inhibitors of other crucial enzymes, such as phosphodiesterases (PDEs), which are involved in signal transduction pathways[1][3]. Furthermore, related heterocyclic systems like pyrido[2,3-d]pyrimidines are known to inhibit tyrosine kinases, which are critical targets in oncology[9].
Conclusion
8-chloro-6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound with significant potential as a scaffold for drug discovery. Its structure combines the favorable properties of the pyridazinone core with a specific substitution pattern that warrants further investigation. Based on the established chemistry of its isomers, a reliable synthetic route is readily proposable. The strong precedent for biological activity within the pyridopyridazine family, particularly as potent inhibitors of enzymes like COX, marks this compound as a compelling candidate for screening in anti-inflammatory, analgesic, and oncology research programs. Further synthesis and biological evaluation are necessary to fully elucidate its therapeutic potential.
References
-
Mini-Reviews in Organic Chemistry. Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. [Link]
-
Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]
-
Bentham Science. Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. [Link]
-
MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
U.S. Environmental Protection Agency. 8-Chloropyrido(2,3-d)pyridazine - Chemical Details. [Link]
-
Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]
-
National Center for Biotechnology Information. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemscene.com [chemscene.com]
- 5. jocpr.com [jocpr.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. sarpublication.com [sarpublication.com]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
